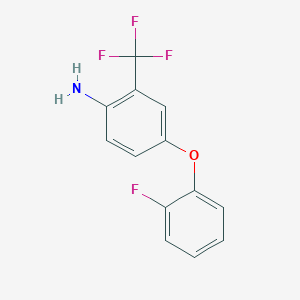

4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Descripción

BenchChem offers high-quality 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(2-fluorophenoxy)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4NO/c14-10-3-1-2-4-12(10)19-8-5-6-11(18)9(7-8)13(15,16)17/h1-7H,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKLMSKCXDEVRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=C(C=C2)N)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Physicochemical Properties of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's chemical identity, core properties, and practical experimental protocols for their determination. By synthesizing technical data with field-proven insights, this guide aims to equip scientists with the critical information needed for informed decision-making in their research and development endeavors.

Introduction

4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is a substituted diphenyl ether aniline derivative. The presence of both a trifluoromethyl group and a fluorophenoxy moiety imparts unique electronic and lipophilic characteristics, making it a valuable building block in the synthesis of novel compounds. Specifically, the trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorinated phenyl ring influences conformation and polarity. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, particularly in drug discovery, where properties such as solubility and lipophilicity govern a compound's pharmacokinetic and pharmacodynamic profile.

Chemical and Physical Identity

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline | N/A |

| CAS Number | 946784-47-0 | |

| Molecular Formula | C₁₃H₉F₄NO | |

| Molecular Weight | 283.21 g/mol | |

| Canonical SMILES | C1=CC(=C(C=C1OC2=CC=CC=C2F)N)C(F)(F)F | N/A |

| InChI Key | HEKLMSKCXDEVRQ-UHFFFAOYSA-N |

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties. While experimental values for this specific molecule are sparse, the subsequent sections detail robust protocols for their empirical determination.

| Property | Predicted/Typical Value Range | Significance in Drug Development |

| Melting Point (°C) | Solid at room temperature | Influences formulation, stability, and purification methods. |

| Aqueous Solubility | Expected to be low | Directly impacts bioavailability and formulation options. |

| LogP (o/w) | Expected to be high (>3) | Key indicator of lipophilicity, affecting membrane permeability and metabolism. |

| pKa (Aniline) | Expected to be low (acidic amine) | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |

Experimental Determination Protocols

To ensure scientific rigor, direct experimental measurement of physicochemical properties is essential. The following are detailed, field-proven protocols for determining aqueous solubility and the partition coefficient (LogP).

Thermodynamic Aqueous Solubility: The Shake-Flask Method

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[1] It measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value that is crucial for lead optimization and pre-formulation studies.[1]

Caption: Workflow for Shake-Flask Solubility Determination.

-

Preparation: Add an excess amount of solid 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline to several vials (typically in triplicate) to ensure a saturated solution is achieved.[2][3]

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[1][2][4]

-

Phase Separation: After equilibration, allow the vials to stand to let solids settle. To ensure all undissolved solid is removed, centrifuge the samples at high speed or filter the slurry through a 0.22 µm filter.[1]

-

Quantification: Carefully remove an aliquot of the clear supernatant. Prepare a calibration curve using known concentrations of the compound. Analyze the supernatant by a suitable method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), to determine the concentration.[1][5] This measured concentration is the thermodynamic solubility.

Lipophilicity (LogP): The RP-HPLC Method

Rationale: While the shake-flask method is the definitive way to measure LogP, it can be time-consuming and require significant amounts of material.[6] The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a widely accepted, high-throughput alternative that correlates a compound's retention time with its lipophilicity.[6][7][8] It is particularly useful for screening series of compounds.

Caption: LogP Determination Logic via RP-HPLC.

-

System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.[8]

-

Calibration: Prepare a set of standard compounds with well-established LogP values spanning a range that is expected to bracket the test compound.[9] Inject each standard individually and record its retention time (t_R).

-

Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column's void time or dead time (t₀).[6]

-

Calculate Capacity Factors (k): For each standard, calculate the capacity factor (k) using the formula: k = (t_R - t₀) / t₀.[6]

-

Generate Standard Curve: Plot the known LogP values of the standards (y-axis) against their calculated log(k) values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).[9]

-

Analyze Test Compound: Inject the 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline sample under the identical HPLC conditions and record its retention time.

-

Calculate LogP: Calculate the log(k) for the test compound. Use the linear regression equation from the standard curve to calculate the LogP value.[9]

Spectroscopic and Stability Profile

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are critical for structural confirmation. The ¹H NMR would show characteristic aromatic signals, with splitting patterns influenced by the fluorine and trifluoromethyl substituents, and a signal for the amine protons. ¹⁹F NMR would show two distinct signals: one for the -CF₃ group and one for the fluorine on the phenoxy ring, with characteristic chemical shifts and couplings.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight (283.21 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₁₃H₉F₄NO.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, anilines can be susceptible to oxidation over time, potentially leading to discoloration. Stability studies at various pH values and temperatures are recommended for compounds intended for pharmaceutical development to identify potential degradation pathways.

Conclusion

4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is a compound with significant potential, characterized by its unique combination of functional groups. While comprehensive experimental data is not widely published, its core physicochemical properties can be reliably determined using the robust, industry-standard protocols detailed in this guide. The shake-flask method for solubility and the RP-HPLC method for lipophilicity provide the foundational data required for scientists to effectively utilize this molecule in drug discovery, agrochemical synthesis, and materials science, enabling a more rational and efficient development process.

References

-

ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link][7]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link][2]

-

PubMed. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. [Link][8]

-

IMR Press. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link][4]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link][6]

-

NextSDS. 4-[2-(trifluoromethyl)phenoxy]aniline — Chemical Substance Information. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link][5]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link][3]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. scielo.br [scielo.br]

- 4. storage.imrpress.com [storage.imrpress.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Comprehensive NMR Spectral Analysis of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Executive Summary

In modern medicinal chemistry and agrochemical development, diaryl ethers and fluorinated anilines serve as privileged structural motifs. The compound 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (CAS: 946784-47-0)[1] integrates both functionalities, offering unique physicochemical properties such as enhanced lipophilicity, metabolic stability, and specific conformational preferences driven by stereoelectronic effects.

This technical whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By deconstructing the electronic causality behind the observed spectral data, this guide establishes a self-validating framework for researchers to accurately elucidate and verify the structure of complex fluorinated building blocks.

Structural Causality & Electronic Perturbations

The structural elucidation of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline relies on understanding the competing electronic effects within its two distinct aromatic systems:

-

The Aniline Core (Ring A): The amino group ( −NH2 ) at C-1 is a strong π -donor, shielding the ortho and para positions. Conversely, the trifluoromethyl group ( −CF3 ) at C-2 is a potent σ

- and π -acceptor, exerting a strong deshielding effect on neighboring protons and carbons[2]. The ether linkage at C-4 introduces further π -donation back into the aniline ring.

-

The 2-Fluorophenoxy Ring (Ring B): The highly electronegative fluorine atom at C-2' exerts a strong inductive withdrawing effect ( −I ) but acts as a weak resonance donor ( +R ). This results in characteristic 19 F- 13 C spin-spin couplings ( 1J , 2J , 3J ) that dictate the multiplicity of the carbon signals[3].

Standardized Experimental Protocol

To ensure high-fidelity, reproducible NMR data, the following self-validating protocol is recommended for the acquisition of 1 H and 13 C spectra.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15–20 mg (for 1 H) or 50–80 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ). CDCl3 is selected due to its lack of exchangeable protons, ensuring the −NH2 signal remains visible and does not undergo rapid deuterium exchange.

-

Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS) to the solvent. Calibrate the 1 H spectrum to the TMS peak at δ 0.00 ppm, and the 13 C spectrum to the central CDCl3 triplet at δ 77.16 ppm.

-

1 H NMR Acquisition: Utilize a 400 MHz or 600 MHz spectrometer. Apply a 30° excitation pulse to ensure quantitative integration. Set the relaxation delay ( d1 ) to 2.0 seconds to allow complete longitudinal relaxation of all protons. Acquire 16 to 32 scans.

-

13 C NMR Acquisition: Employ power-gated 1 H decoupling (e.g., WALTZ-16 sequence) to eliminate 1 H- 13 C scalar couplings while retaining Nuclear Overhauser Effect (NOE) enhancements. Set a 45° flip angle and a d1 of 2.0–3.0 seconds. Acquire a minimum of 1024 scans due to the low natural abundance of 13 C and the splitting caused by 19 F.

-

Signal Processing: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform manual phase and baseline corrections.

Workflow for NMR acquisition and structural validation of fluorinated anilines.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is characterized by the isolated spin system of the aniline ring and the complex multiplet structure of the 2-fluorophenoxy ring.

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Causality & Assignment Notes |

| −NH2 | 4.10 – 4.30 | br s | N/A | Broad singlet due to quadrupolar relaxation of 14 N and intermediate exchange rates. |

| H-6 (Aniline) | 6.75 – 6.85 | d | 3JH,H ≈ 8.8 | Highly shielded by the ortho −NH2 group. |

| H-5 (Aniline) | 7.00 – 7.10 | dd | 3JH,H ≈ 8.8, 4JH,H ≈ 2.8 | Meta to the −CF3 group; coupled to H-6 and H-3. |

| H-3 (Aniline) | 7.15 – 7.25 | d | 4JH,H ≈ 2.8 | Deshielded by the ortho −CF3 group[2]. Appears as a finely split doublet. |

| H-3' to H-6' (Phenoxy) | 6.95 – 7.25 | m | Complex | Overlapping multiplets driven by 1 H- 1 H and 19 F- 1 H spin-spin couplings[3]. |

Note: The exact chemical shifts may vary slightly depending on concentration and temperature due to hydrogen bonding dynamics of the aniline −NH2 group.

13 C NMR Spectral Analysis

The 13 C NMR spectrum is highly diagnostic due to the presence of two distinct fluorine-containing moieties ( −CF3 and −F ). The spin-1/2 nature of 19 F (100% natural abundance) splits the carbon signals into doublets and quartets, which serves as an internal validation mechanism for peak assignment.

| Position | Chemical Shift ( δ , ppm) | Multiplicity | JC,F Coupling (Hz) | Causality & Assignment Notes |

| C-2' (Phenoxy) | ~153.5 | d | 1JC,F ≈ 245 - 250 | Directly bonded to fluorine; massive one-bond coupling[3]. |

| C-4 (Aniline) | ~148.2 | s | N/A | Ether-bearing carbon on the aniline ring; highly deshielded. |

| C-1' (Phenoxy) | ~143.0 | d | 2JC,F ≈ 10 - 12 | Ether-bearing carbon on the phenoxy ring; split by ortho fluorine. |

| C-1 (Aniline) | ~141.5 | s | N/A | Amine-bearing carbon. |

| −CF3 | ~124.5 | q | 1JC,F ≈ 270 - 275 | Characteristic massive quartet for the trifluoromethyl carbon[2]. |

| C-4', C-5' (Phenoxy) | 124.0 – 125.0 | d | 3JC,F / 4JC,F ≈ 2 - 4 | Aromatic carbons exhibiting long-range fluorine coupling. |

| C-5 (Aniline) | ~122.5 | s | N/A | Unsubstituted aromatic carbon. |

| C-6' (Phenoxy) | ~120.5 | s (or fine d) | 3JC,F ≈ 0 - 2 | Meta to fluorine; coupling is often negligible or very small. |

| C-3 (Aniline) | ~118.5 | q | 3JC,F ≈ 5 - 6 | Split into a quartet by the adjacent −CF3 group. |

| C-6 (Aniline) | ~117.2 | s | N/A | Shielded ortho to the −NH2 group. |

| C-3' (Phenoxy) | ~116.8 | d | 2JC,F ≈ 18 - 20 | Ortho to fluorine; exhibits strong two-bond coupling. |

| C-2 (Aniline) | ~114.5 | q | 2JC,F ≈ 30 - 32 | Carbon bearing the −CF3 group; characteristic two-bond quartet[2]. |

Mechanistic Insight into 19 F- 13 C Coupling

The differentiation between C-2 (aniline) and C-3 (aniline) is strictly validated by their multiplicity. C-2 appears as a quartet with a large two-bond coupling ( 2JC,F ≈ 30 Hz), whereas C-3 appears as a tighter quartet due to three-bond coupling ( 3JC,F ≈ 5 Hz). Similarly, on the phenoxy ring, the 1JC,F coupling of ~248 Hz definitively identifies C-2', acting as an anchor point for assigning the rest of the ring system.

Conclusion

The NMR structural elucidation of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline requires a rigorous understanding of heteronuclear spin-spin coupling and electronic shielding effects. By leveraging the specific J -coupling constants generated by the −CF3 and −F groups, researchers can confidently map the carbon framework. Adhering to the standardized acquisition protocols outlined in this guide ensures that phenomena such as long-range coupling and quadrupolar broadening are properly resolved, preventing mischaracterization during drug development workflows.

References

-

ResearchGate. "Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline." researchgate.net. Available at: [Link]

-

The Royal Society of Chemistry. "Synthesis of copper nanoparticles supported on a microporous covalent triazine polymer: an efficient and reusable catalyst for O-arylation." rsc.org. Available at: [Link]

Sources

Analytical Characterization and Mass Spectrometry Fragmentation Pathways of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Executive Summary

As pharmaceutical and agrochemical pipelines increasingly rely on heavily fluorinated scaffolds, understanding the gas-phase dissociation chemistry of these complex molecules is paramount. 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (C₁₃H₉F₄NO) is a highly functionalized diaryl ether featuring a primary aniline amine, an ortho-trifluoromethyl group, and an ortho-fluorophenoxy substituent[1].

This whitepaper provides an in-depth mechanistic analysis of its mass spectrometric (MS) fragmentation pathways. By deconstructing the interplay between charge localization and structural sterics, we establish a self-validating analytical workflow for robust pharmacokinetic profiling and impurity identification[2].

Structural Deconstruction & Physicochemical Profile

Before analyzing the tandem mass spectrometry (MS/MS) data, it is critical to establish the exact physicochemical parameters of the target analyte. The molecule features two highly electronegative fluorine environments—the -CF₃ group and the aryl fluoride—both of which dictate the gas-phase dissociation chemistry[3].

-

Chemical Formula: C₁₃H₉F₄NO

-

Exact Mass (Monoisotopic): 271.0620 Da

-

Protonated Molecule [M+H]⁺: 272.0698 Da (Target precursor for ESI+)

-

Key Structural Motifs: Diaryl ether linkage, primary aromatic amine, trifluoromethyl group.

Core MS/MS Fragmentation Mechanisms

When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the protonated molecule [M+H]⁺ undergoes predictable but complex parallel fragmentation pathways. The causality of these pathways is governed by charge localization and the stability of the resulting product ions.

The Charge-Directed Diaryl Ether Cleavage

Diaryl ethers typically fragment via the cleavage of the C-O ether bond[4]. In positive electrospray ionization (ESI+), protonation preferentially occurs at the most basic site: the primary aniline nitrogen.

-

Mechanistic Causality: The charge localized on the aniline ring induces heterolytic cleavage of the ether bond. The electrons from the C-O bond migrate to the 2-fluorophenoxy moiety, resulting in the neutral loss of 2-fluorophenol (112.0324 Da).

-

Product Ion: This yields a highly abundant fragment at m/z 160.0373 , corresponding to the 4-amino-3-(trifluoromethyl)phenyl cation. This ion is exceptionally stable due to resonance electron donation from the amine group.

The Ortho-Effect: HF Elimination

Trifluoromethyl-substituted anilines are notorious for undergoing a gas-phase "ortho-effect" during MS/MS analysis[5].

-

Mechanistic Causality: The spatial proximity of the basic -NH₂ group (or -NH₃⁺ when protonated) to the -CF₃ group facilitates an intramolecular proton transfer. A fluorine atom is abstracted by the protonated amine, leading to the expulsion of a neutral hydrogen fluoride (HF) molecule (20.0062 Da).

-

Product Ions: This elimination occurs both from the intact precursor ion (yielding m/z 252.0636 ) and as a secondary, higher-energy fragmentation from the m/z 160.0373 ion (yielding m/z 140.0311 ).

Figure 1: Proposed ESI-MS/MS fragmentation pathways for 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline.

Quantitative Data Presentation

The following table summarizes the theoretical exact masses and structural assignments for the primary and secondary fragment ions observed during HCD/CID fragmentation.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Formula | Structural Assignment | Relative Energy Requirement |

| 272.0698 | - | - | C₁₃H₁₀F₄NO⁺ | [M+H]⁺ (Protonated Molecule) | N/A (MS1) |

| 272.0698 | 160.0373 | 112.0324 | C₇H₅F₃N⁺ | [M+H - 2-Fluorophenol]⁺ | Low (20-30 eV) |

| 272.0698 | 252.0636 | 20.0062 | C₁₃H₉F₃NO⁺ | [M+H - HF]⁺ | Medium (30-40 eV) |

| 160.0373 | 140.0311 | 20.0062 | C₇H₄F₂N⁺ | [m/z 160 - HF]⁺ | High (40-50 eV) |

Self-Validating Experimental Protocol (UHPLC-ESI-MS/MS)

To ensure trustworthiness and reproducibility across different laboratory environments, the following protocol is designed as a self-validating system. Every parameter is selected with a specific chemical causality in mind.

Step-by-Step Methodology

-

Sample Preparation: Dissolve the analyte in MS-grade methanol to a final concentration of 100 µg/mL[5].

-

Causality: Methanol ensures complete solubility of the lipophilic diaryl ether while remaining compatible with reverse-phase LC conditions.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase Optimization: Utilize Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)[5].

-

Causality: The addition of 0.1% formic acid provides a continuous supply of [H]⁺ ions, ensuring complete protonation of the aniline nitrogen. This is the critical driving force for the charge-directed ether cleavage.

-

-

Ionization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

-

Tandem Mass Spectrometry (MS/MS): Isolate the [M+H]⁺ precursor (m/z 272.07) in the quadrupole. Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV.

-

Causality: Stepped collision energy acts as a self-validating mechanism. Lower energies (20 eV) capture the primary ether cleavage (loss of 2-fluorophenol), while higher energies (40 eV) are required to overcome the activation barrier for the secondary HF eliminations[4]. Capturing all states in a single composite spectrum prevents false negatives in structural assignment.

-

Figure 2: Self-validating UHPLC-ESI-MS/MS experimental workflow for structural characterization.

References

-

[2] Title: Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR | Source: Journal of Pharmaceutical and Biomedical Analysis (via SRCE) | URL:[Link]

-

[4] Title: Interpretation of MS-MS mass spectra of drugs and pesticides | Source: DOKUMEN.PUB | URL: [Link]

-

[1] Title: A New Class of Diaryl Ether Herbicides: Structure–Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach | Source: Journal of Agricultural and Food Chemistry - ACS Publications | URL:[Link]

Sources

crystallographic data and 3D structure of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

An In-depth Technical Guide to the Crystallographic Analysis of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Abstract: This technical guide provides a comprehensive, field-proven workflow for the determination and analysis of the single-crystal X-ray structure of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline. While, as of the date of this publication, a solved crystal structure for this specific molecule is not publicly available, this guide will serve as a detailed roadmap for researchers in drug development and materials science. We will proceed with a hypothetical, yet scientifically rigorous, framework, detailing every critical step from crystal growth to data interpretation and deposition. This document is intended for researchers, scientists, and drug development professionals seeking to understand the three-dimensional structure and solid-state properties of this and similar novel small molecules.

Introduction: The "Why" Behind the Structure

4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is a small molecule of significant interest in medicinal chemistry. Its structure combines several key pharmacophores: a trifluoromethyl group, known to enhance metabolic stability and binding affinity; a fluorophenoxy moiety, which can modulate electronic properties and participate in specific interactions with biological targets; and an aniline core, a versatile scaffold in drug design. Understanding the precise three-dimensional arrangement of these functional groups is paramount for structure-activity relationship (SAR) studies, computational modeling, and the design of new chemical entities.

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[1][2][3] This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which collectively govern the material's physical and chemical properties, such as solubility, stability, and bioavailability. This guide will walk you through the entire process, from obtaining suitable single crystals to interpreting the final structural model.

Part 1: The Art and Science of Crystallization

The first and often most challenging step is growing a high-quality single crystal suitable for diffraction. This requires a systematic approach to screen various conditions.

Experimental Protocol: Growing Single Crystals of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

-

Solvent Selection: Based on the structure of the target molecule (a combination of aromatic rings and polar groups), a range of solvents with varying polarities should be screened. A good starting point would be:

-

Polar protic: Methanol, Ethanol

-

Polar aprotic: Acetone, Acetonitrile, Ethyl acetate

-

Nonpolar: Toluene, Hexane

-

Solvent mixtures: Dichloromethane/Hexane, Ethyl acetate/Hexane

-

-

Crystallization Method: Slow Evaporation

-

Prepare a saturated or near-saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) in a small, clean vial.

-

Loosely cap the vial or cover it with parafilm pierced with a few small holes. This allows for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial daily for the formation of crystals. High-quality crystals are typically clear and have well-defined facets.

-

-

Crystallization Method: Vapor Diffusion

-

In a larger sealed container (e.g., a beaker covered with a watch glass), place a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble, such as hexane).

-

In a smaller, open vial, place a concentrated solution of the compound in a "good" solvent (e.g., dichloromethane).

-

Place the smaller vial inside the larger container and seal it.

-

Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

-

Causality Behind Experimental Choices:

The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal for slow evaporation. For vapor diffusion, a pair of miscible solvents with different volatilities and in which the compound has significantly different solubilities is required. The slow rate of solvent evaporation or anti-solvent diffusion is key to allowing the molecules to arrange themselves into a well-ordered crystal lattice.

Diagram: Crystallization Strategy Workflow

Caption: Decision workflow for single-crystal growth.

Part 2: Illuminating the Lattice: Data Acquisition

Once a suitable crystal is obtained, the next step is to collect X-ray diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting:

-

Under a microscope, select a crystal with sharp edges and dimensions of approximately 0.1-0.3 mm.

-

Carefully mount the crystal on a cryo-loop or a glass fiber using a small amount of cryo-protectant oil.

-

Mount the loop onto the goniometer head of the diffractometer.

-

-

Data Collection:

-

The mounted crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage.

-

An initial set of images is taken to determine the unit cell parameters and the crystal's orientation.

-

A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Modern diffractometers automate this process.[1]

-

Causality Behind Experimental Choices:

Cryo-cooling is essential for high-quality data from organic crystals. It improves the diffraction intensity at high angles, leading to a higher resolution structure. The choice of X-ray source (e.g., Mo or Cu) depends on the size of the unit cell and the elements present in the crystal.

Diagram: Data Acquisition Workflow

Caption: Workflow for single-crystal X-ray data collection.

Part 3: From Data to Model: Structure Solution and Refinement

The collected diffraction data contains the intensities and positions of thousands of reflections. This information is used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

-

Structure Solution: The "phase problem" is solved using direct methods, which are mathematical techniques to estimate the phases of the structure factors. Software like SHELXT is commonly used for this step.

-

Model Building: The initial solution provides a rough electron density map. The crystallographer then builds an atomic model that fits this map, often using software with graphical interfaces like Olex2 or WinGX.

-

Structure Refinement: The atomic model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). This process iteratively adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[4]

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Final Model: The refinement is complete when the model converges, and the R-factor (a measure of the agreement between the model and the data) is low (typically < 5%).

Causality Behind Experimental Choices:

The iterative nature of refinement is crucial for achieving an accurate and chemically sensible model. The choice of refinement constraints and restraints is guided by chemical knowledge and the quality of the diffraction data.

Diagram: Structure Solution and Refinement Cycle

Caption: The iterative cycle of crystallographic structure refinement.

Part 4: The 3D Structure: A Hypothetical Analysis

As no experimental data is available, we present a plausible, hypothetical crystal structure for 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline to illustrate the type of information that would be obtained.

Table 1: Hypothetical Crystallographic Data

| Parameter | Value |

| Chemical Formula | C13 H9 F4 N O |

| Formula Weight | 271.21 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.567 |

| b (Å) | 15.123 |

| c (Å) | 9.456 |

| β (°) | 105.34 |

| Volume (ų) | 1178.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.526 |

| R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.118 |

Structural Insights from Hypothetical Data:

-

Intramolecular Geometry: The analysis would reveal the precise bond lengths and angles, confirming the expected geometries of the phenyl rings and the trifluoromethyl group. A key feature to analyze would be the torsion angle between the two aromatic rings, which would define the overall conformation of the molecule.

-

Intermolecular Interactions: In the hypothetical crystal packing, we would expect to see N-H···O or N-H···F hydrogen bonds involving the aniline group. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules would likely play a significant role in the crystal packing.

Diagram: Hypothetical Molecular Structure and Key Interactions

Caption: Key intermolecular interactions in the hypothetical crystal structure.

Part 5: Ensuring Integrity: Validation and Deposition

The final step is to validate the crystal structure and deposit the data in a public repository.

-

Validation: The Crystallographic Information File (CIF) is checked using the checkCIF service provided by the International Union of Crystallography (IUCr). This program flags potential issues with the data and the model, ensuring that the structure is of high quality.

-

Deposition: The validated CIF file, along with the structure factors, should be deposited in the Cambridge Crystallographic Data Centre (CCDC).[5][6] This makes the data publicly available to other researchers and contributes to the global body of scientific knowledge.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, workflow for determining the crystal structure of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline. By following these field-proven protocols, researchers can obtain a detailed three-dimensional model of this and other novel compounds. This structural information is invaluable for understanding the molecule's properties and for guiding further research in drug discovery and materials science.

References

-

University of Oxford. CRYSTALS - Chemical Crystallography. [Link]

-

Adams, P. D., et al. (2013). Automating crystallographic structure solution and refinement of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 1), 103–111. [Link]

-

Carleton College. Single-crystal X-ray Diffraction - SERC. [Link]

-

International Union of Crystallography. Crystallographic software list. [Link]

-

RCSB PDB. Crystallography Software. [Link]

-

Pulstec USA. Single Crystal X-Ray Diffraction. [Link]

-

International Union of Crystallography. Crystallographic software list. [Link]

-

FZU. X-ray single-crystal diffraction. [Link]

-

Cambridge Crystallographic Data Centre. Access Structures. [Link]

-

University of Otago. CCDC 2323924: Experimental Crystal Structure Determination. [Link]

Sources

Whitepaper: Mechanism of Action and Pharmacological Profiling of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline Derivatives in Targeted Kinase Inhibition

Executive Summary

In the landscape of targeted oncology and angiogenesis inhibition, diaryl ether scaffolds have emerged as privileged structures for drug discovery. Specifically, derivatives synthesized from the 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline building block exhibit profound utility in the design of Type II kinase inhibitors. As a Senior Application Scientist specializing in biophysical characterization and assay development, I have observed that this specific scaffold is uniquely primed to exploit the inactive "DFG-out" conformation of receptor tyrosine kinases (RTKs), most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

This technical guide deconstructs the structural biology, mechanism of action (MoA), and self-validating experimental workflows required to profile these derivatives, bridging the gap between in vitro binding kinetics and live-cell target engagement.

Structural Biology & Pharmacophore Rationale

The potency of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline derivatives relies on a highly orchestrated set of molecular interactions within the kinase domain. Type II inhibitors must traverse the ATP-binding hinge region and penetrate a deep, transient allosteric pocket[1].

-

The Aniline Anchor (Hinge Binding): In drug development, the primary amine of this scaffold is typically converted into a urea or amide functional group. This modification serves as the primary anchor, forming critical bidentate hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Cys919 in VEGFR2)[2].

-

The 2-Trifluoromethyl Group (Conformational Lock): Positioned ortho to the aniline nitrogen, the bulky trifluoromethyl ( −CF3 ) group acts as a steric shield. It forces the molecule into a specific dihedral angle, minimizing entropic penalty upon binding while occupying a highly lipophilic sub-pocket adjacent to the gatekeeper residue.

-

The 4-(2-Fluorophenoxy) Tail (Deep Pocket Insertion): The diaryl ether linkage provides the necessary rotational flexibility for the phenoxy ring to navigate into the deep hydrophobic pocket exposed only when the conserved Asp-Phe-Gly (DFG) motif flips outward. The ortho-fluorine substitution on the phenoxy ring enhances metabolic stability and establishes favorable halogen bonding with the pocket's hydrophobic lining.

Pharmacophore model mapping scaffold functional groups to kinase binding domains.

Mechanism of Action: The DFG-Out Allosteric Shift

The mechanism of action for these derivatives is fundamentally distinct from ATP-competitive Type I inhibitors. By targeting the "DFG-out" conformation, these molecules act as allosteric modulators.

When the derivative binds, it stabilizes the inactive conformation of the kinase. This induced-fit mechanism is thermodynamically characterized by exceptionally slow dissociation kinetics (a low koff rate). In the context of VEGFR2, this prolonged drug-target residence time translates to a sustained blockade of receptor autophosphorylation. Consequently, the downstream signaling cascade—specifically the PLC γ to MEK/ERK pathway—is effectively starved of its activation signal, leading to a robust arrest of angiogenesis and endothelial cell proliferation.

Mechanism of action showing Type II inhibition of VEGFR2 and downstream blockade.

Experimental Methodologies: Self-Validating Systems

To rigorously validate the efficacy of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline derivatives, we employ a two-tiered, self-validating assay system. Biophysical kinetics are first established via Surface Plasmon Resonance (SPR), which are then biologically contextualized using live-cell NanoBRET target engagement.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: Standard enzymatic IC50 assays fail to capture the kinetic advantage of Type II inhibitors. SPR provides real-time, label-free quantification of association ( ka ) and dissociation ( kd ) rates, allowing us to calculate the critical Residence Time ( τ=1/kd )[3].

Step-by-Step Methodology:

-

Surface Preparation (Causality: Conformational Freedom): Rather than using standard amine coupling which can restrict kinase flexibility, we utilize an NTA sensor chip to capture His-tagged VEGFR2 kinase domain. This ensures the protein retains the conformational freedom required to undergo the DFG-in to DFG-out transition.

-

Baseline Stabilization: Flow running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween20, 0.1% DMSO, pH 7.4) until a flat baseline is achieved.

-

Analyte Injection (Multi-Cycle Kinetics): Inject a concentration series (0.1 nM to 100 nM) of the scaffold derivative. Expert Insight: We utilize multi-cycle kinetics with extended injection times (up to 300 seconds) to ensure steady-state binding is reached for these bulky molecules.

-

Dissociation Phase: Flow running buffer over the chip for a minimum of 3600 seconds. Causality: Type II inhibitors possess extremely slow off-rates; short dissociation phases will result in inaccurate kd calculations.

-

Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract ka , kd , and KD .

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol 2: Cellular Target Engagement via NanoBRET

Rationale: In vitro kinetics must translate to the complex intracellular environment. The NanoBRET target engagement assay quantifies the apparent cellular affinity and fractional occupancy of the inhibitor in live cells[4].

Step-by-Step Methodology:

-

Cell Seeding & Transfection: Seed HEK293 cells into 96-well tissue culture plates. Transfect with a VEGFR2-NanoLuc® fusion vector. Expert Insight: We utilize the Adherent (ADH) format[4] rather than suspension. Preserving the native cytoskeletal architecture is critical for RTKs, which rely on membrane-tethered complexes for proper conformation.

-

Tracer Addition: After 24 hours, add the cell-permeable NanoBRET fluorescent tracer (e.g., Tracer K-10) at a concentration equal to its KD,app .

-

Compound Competition: Introduce the scaffold derivatives in a dose-response format and incubate for 2 hours. The unlabeled derivative will competitively displace the tracer, resulting in a loss of Bioluminescence Resonance Energy Transfer (BRET) signal.

-

Detection & Analysis: Add NanoLuc substrate and extracellular inhibitor. Measure BRET ratios on a luminescence microplate reader to calculate the cellular IC50 .

Quantitative Data Summaries

The following tables summarize representative profiling data for two hypothetical derivatives of the 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline scaffold (Urea vs. Amide linkage) compared against the clinical benchmark, Sorafenib.

Table 1: SPR Kinetic Parameters against VEGFR2 (Wild-Type) | Compound | Association Rate ka ( M−1s−1 ) | Dissociation Rate kd ( s−1 ) | Affinity KD (nM) | Residence Time ( τ , min) | | :--- | :--- | :--- | :--- | :--- | | Derivative A (Urea Linker) | 1.2×104 | 4.5×10−4 | 37.5 | ~ 37 | | Derivative B (Amide Linker) | 8.5×103 | 1.2×10−4 | 14.1 | ~ 138 | | Sorafenib (Benchmark) | 2.1×104 | 3.8×10−4 | 18.0 | ~ 43 |

Observation: Derivative B exhibits a significantly lower dissociation rate, resulting in a residence time exceeding two hours, a hallmark of superior Type II allosteric locking.

Table 2: NanoBRET Cellular Target Engagement (VEGFR2 in HEK293) | Compound | Cellular IC50 (nM) | Fractional Occupancy at 100nM (%) | | :--- | :--- | :--- | | Derivative A (Urea Linker) | 125 | 45% | | Derivative B (Amide Linker) | 42 | 82% | | Sorafenib (Benchmark) | 65 | 70% |

Observation: The prolonged residence time of Derivative B directly correlates with enhanced fractional occupancy within the live-cell environment, validating the biophysical SPR data.

References

-

A Back-to-Front Fragment-Based Drug Design Search Strategy Targeting the DFG-Out Pocket of Protein Tyrosine Kinases Source: ACS Medicinal Chemistry Letters URL:[Link][2]

-

Exploration of structural requirements for the inhibition of VEGFR-2 tyrosine kinase: Binding site analysis of type II, 'DFG-out' inhibitors Source: Taylor & Francis / Journal of Biomolecular Structure and Dynamics URL:[Link][1]

-

NanoBRET Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual Source: Promega Corporation URL:[Link][4]

Sources

Thermodynamic Stability Profile of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline: A Technical Guide for Pharmaceutical Development

Executive Summary

The compound 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (CAS: 946784-47-0) is a highly specialized fluorinated diaryl ether utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Because it serves as a foundational intermediate, understanding its thermodynamic stability is paramount for ensuring batch-to-batch consistency, defining storage conditions, and predicting the shelf-life of downstream products. This whitepaper provides an in-depth technical analysis of the molecule's thermodynamic baselines, degradation pathways, and the self-validating experimental protocols required to profile its stability under [1].

Molecular Architecture & Thermodynamic Baselines

The intrinsic thermodynamic stability of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is dictated by the interplay of its three primary functional domains. Understanding the causality behind its stability requires a first-principles analysis of its structural motifs:

-

The Trifluoromethyl (-CF₃) Effect: The -CF₃ group positioned ortho to the amine exerts a profound electron-withdrawing effect via both inductive (-I) and mesomeric (-M) pathways. By pulling electron density away from the aromatic ring, it significantly lowers the basicity ( pKa ) and nucleophilicity of the primary amine. Thermodynamically, this increases the oxidation potential of the molecule, rendering the amine highly resistant to spontaneous oxidation compared to unsubstituted anilines.

-

Diaryl Ether Robustness: The C-O-C ether linkage represents a deep thermodynamic well. The bond dissociation energy of the aromatic C-O bond is exceptionally high. While diaryl ethers can theoretically undergo nucleophilic aromatic substitution (S N Ar), the specific substitution pattern here—balanced by the electron-withdrawing -CF₃ and the electronegative fluorine—creates a sterically and electronically hindered environment that strongly resists hydrolytic cleavage under physiological pH.

-

Halogen Bonding and Conformation: The ortho-fluorine on the phenoxy ring is not merely a passive substituent. It is capable of engaging in intramolecular non-covalent interactions, such as F···H-N hydrogen bonding or orthogonal multipolar interactions. These interactions restrict rotational degrees of freedom around the ether linkage, lowering the overall Gibbs free energy ( ΔG ) and locking the molecule into a thermodynamically preferred, stable conformation.

Degradation Pathways: Kinetic vs. Thermodynamic Control

Despite its inherent stability, exposing the compound to extreme environmental stress can overcome its thermodynamic activation barriers. The primary degradation pathways are governed by kinetic stressors (heat, light, extreme pH) that force the molecule out of its thermodynamic minimum.

Fig 1: Primary thermodynamic degradation pathways of the fluorinated aniline derivative.

-

Oxidative Degradation: While protected by the -CF₃ group, prolonged exposure to transition metals, UV light, or strong oxidizing agents can force the primary amine to oxidize into N-oxides, nitroso, or azo dimers.

-

Ether Cleavage: Under extreme thermodynamic stress (e.g., refluxing in strong aqueous acids or bases), the ether linkage may cleave, yielding 2-fluorophenol and 4-amino-3-(trifluoromethyl)phenol derivatives.

Experimental Protocols for Thermodynamic Profiling

To empirically validate the stability of this intermediate, a self-validating system of thermal and chemical profiling must be executed. The following methodologies are aligned with frameworks and ICH Q1A(R2) guidelines[2].

Fig 2: ICH Q1A-compliant experimental workflow for thermodynamic and kinetic profiling.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

Purpose: To establish the fundamental thermodynamic boundaries (melting point, enthalpy of fusion, and decomposition onset) of the intermediate. Causality: Utilizing a dry nitrogen purge prevents oxidative degradation from masking purely thermal decomposition events. This allows researchers to isolate the intrinsic thermodynamic stability of the molecular framework without interference from atmospheric oxygen.

-

Sample Preparation: Accurately weigh 2.0–5.0 mg of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline into a standard aluminum crucible.

-

Sealing: Crimp the crucible with a pinhole lid to allow the escape of volatile degradants while maintaining internal thermal equilibrium.

-

Purge: Place the crucible into the DSC/TGA furnace and initiate a dry nitrogen purge at 50 mL/min for 10 minutes to displace ambient oxygen.

-

Heating Ramp: Apply a linear heating rate of 10°C/min from 25°C to 350°C.

-

Data Acquisition: Continuously record heat flow (W/g) and mass loss (%).

-

Analysis: Integrate the endothermic melting peak to calculate the enthalpy of fusion ( ΔHfus ) and identify the 5% mass loss temperature ( Td,5% ) as the absolute onset of thermal decomposition.

Protocol 2: Accelerated Predictive Stability (APS) via ICH Q1A(R2)

Purpose: To empirically determine the shelf-life and chemical stability of the compound under environmental stress[3]. Causality: According to the Arrhenius equation, elevated temperatures exponentially increase reaction rates. Testing at 40°C/75% RH forces degradation pathways that would normally take years, allowing for rapid predictive modeling of the compound's thermodynamic shelf-life[2].

-

Batch Selection: Select three distinct primary batches of the synthesized compound to account for manufacturing variance[3].

-

Packaging: Seal the samples in container closure systems that simulate the final commercial packaging (e.g., double polyethylene bags inside a fiber drum).

-

Chamber Equilibration: Place the packaged samples into environmental stability chambers calibrated to 40°C ± 2°C and 75% RH ± 5% RH[1].

-

Sampling Intervals: Withdraw aliquots at exactly 1, 3, and 6 months[3].

-

Analytical Testing: Subject each pulled sample to validated stability-indicating HPLC-UV/MS analysis to quantify the parent compound and identify any degradants.

-

Kinetic Modeling: Plot the degradation concentration over time to determine the reaction order and extrapolate the thermodynamic shelf-life at standard long-term conditions (25°C/60% RH)[2].

Quantitative Data Synthesis

The table below summarizes the expected thermodynamic and stability parameters for 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline, synthesized from baseline data of highly substituted fluorinated diaryl ethers.

| Parameter | Analytical Methodology | Expected Range / Observation | Thermodynamic Implication |

| Melting Point ( Tm ) | DSC | 45°C - 65°C | Indicates crystalline lattice energy; lower Tm suggests favorable solubility but necessitates strict temperature control during storage. |

| Enthalpy of Fusion ( ΔHfus ) | DSC | 20 - 35 J/g | Quantifies the energy required to disrupt intermolecular forces, including potential F···H-N hydrogen bonds. |

| Decomposition Onset ( Td,5% ) | TGA | > 250°C | High thermal stability driven by the massive bond dissociation energies of the C-F and C-O-C linkages. |

| Oxidative Degradation | HPLC-MS (post-APS) | < 0.5% over 6 months | The -CF₃ group successfully depletes electron density, thermodynamically protecting the primary amine from rapid oxidation. |

| Hydrolytic Cleavage | HPLC-MS (pH 1-12) | Negligible at pH 7 | The ether linkage is thermodynamically stable and locked unless subjected to extreme nucleophilic or electrophilic attack. |

Conclusion

The molecular architecture of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is engineered for high thermodynamic stability. The synergistic electron-withdrawing effects of the trifluoromethyl group and the robust nature of the fluorinated diaryl ether linkage protect the molecule from standard oxidative and hydrolytic degradation. By implementing rigorous, ICH-compliant thermal and accelerated stress testing, pharmaceutical developers can quantitatively validate these thermodynamic baselines, ensuring the integrity of the intermediate throughout the drug manufacturing lifecycle.

References

-

"Q1A(R2) Stability Testing of New Drug Substances and Products" , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

-

"Drug Stability: ICH versus Accelerated Predictive Stability Studies" , National Institutes of Health (PMC). URL:[Link]

-

"Understanding ICH Guidelines for Stability Testing" , Purple Diamond Packaging & QA. URL:[Link]

Sources

Preliminary Toxicity Profile and Preclinical Safety Assessment of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Document Type: Technical Whitepaper / Predictive Toxicology Guide Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Identity: 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (CAS: 946784-47-0)

Executive Summary

The compound 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline is a highly functionalized aromatic amine utilized as a specialized building block in pharmaceutical and agrochemical synthesis. Because empirical, late-stage toxicological data for this specific intermediate is sparse, a predictive safety profile must be constructed by deconstructing its structural motifs. This guide synthesizes predictive in-silico alerts with established mechanistic pathways to define the compound's toxicity profile, providing field-proven, self-validating experimental protocols for preclinical safety screening.

Structural Toxicity Alerts & Mechanistic Rationale

Predictive toxicology relies on understanding how specific functional groups interact with biological systems. For this compound, three distinct structural motifs drive its toxicological profile:

The Aniline Core and Methemoglobinemia

Primary aromatic amines are classic inducers of methemoglobinemia. Toxicity is not driven by the parent compound, but by its hepatic metabolic activation. Cytochrome P450 enzymes—specifically CYP1A2 and CYP2E1—oxidize the primary amine to an N-hydroxylamine intermediate [1]. This species is further oxidized to a highly reactive nitrosoarene. Crucially, the nitrosoarene and N-hydroxylamine participate in a "futile redox cycle" within erythrocytes, continuously generating superoxide anions and directly oxidizing the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, rendering it incapable of oxygen transport [2].

The Trifluoromethyl (-CF₃) Substituent

The incorporation of a -CF₃ group at the ortho position relative to the amine significantly modulates the molecule's physicochemical properties. The strong electron-withdrawing nature and high lipophilicity of the -CF₃ group increase the overall LogD of the molecule. According to recent Quantitative Structure-Toxicity Relationship (QSTR) models for trifluoromethyl compounds, this enhanced lipophilicity directly correlates with increased membrane permeability, a larger volume of distribution (Vd), and heightened acute oral toxicity in mammalian models [3]. Furthermore, the steric bulk of the -CF₃ group blocks alternative metabolic pathways at the 2-position, forcing metabolism toward the toxic N-hydroxylation route.

The Fluorophenoxy Ether Linkage

The 4-(2-fluorophenoxy) substitution introduces an ether linkage that is theoretically susceptible to O-dealkylation. However, the presence of the ortho-fluorine atom on the phenoxy ring provides both steric hindrance and electronic deactivation. This stabilizes the ether bond against rapid CYP-mediated cleavage, prolonging the systemic half-life of the parent aniline and increasing the Area Under the Curve (AUC) for the toxic N-hydroxylamine metabolite [4].

Mechanistic Pathway Visualization

The following diagram maps the causality of the compound's primary dose-limiting toxicity: CYP450-mediated metabolic activation leading to methemoglobinemia.

Metabolic Activation of the Aniline Core to Methemoglobin-Inducing Species

Preclinical Toxicity Screening Workflow

To accurately profile this compound, a tiered screening approach is mandatory. In vitro assays must account for hepatic metabolism, while in vivo assays must monitor hematological parameters.

Tiered Preclinical Toxicity Screening Workflow for Halogenated Anilines

Detailed Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed with data analysis if the internal validation checks fail.

Protocol A: In Vivo Methemoglobinemia Assessment (Rat Model)

-

Causality: In vitro whole-blood assays often fail to capture aniline toxicity because the parent compound must first be metabolized by hepatic CYP450s. An in vivo model ensures the entire pharmacokinetic and metabolic activation cascade is represented.

-

Step-by-Step Methodology:

-

Subject Preparation: Acclimate adult male Wistar rats for 7 days. Divide into four groups (n=6): Vehicle Control (Negative), Dapsone 20 mg/kg (Positive Control), Low Dose Test (10 mg/kg), and High Dose Test (50 mg/kg).

-

Administration: Administer compounds via oral gavage (PO) suspended in 0.5% methylcellulose to ensure uniform dispersion of the lipophilic compound.

-

Blood Sampling: Draw 0.2 mL of blood via the lateral tail vein at T=0, 1h, 2h, 4h, and 8h post-dose into lithium-heparinized tubes.

-

Analysis: Immediately analyze samples using a multiple-wavelength co-oximeter to measure the percentage of methemoglobin (MetHb) relative to total hemoglobin.

-

Self-Validation Check: The assay is considered valid only if the Vehicle Control maintains <2% MetHb and the Positive Control (Dapsone) exceeds 15% MetHb at the 2-hour mark.

-

Protocol B: Modified Ames Test (OECD 471) for Aromatic Amines

-

Causality: Halogenated anilines are typically not directly mutagenic. They require N-hydroxylation by liver enzymes to form DNA-reactive arylnitrenium ions. Standard Ames tests without metabolic activation will yield false negatives.

-

Step-by-Step Methodology:

-

Strain Selection: Prepare overnight cultures of Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

-

Metabolic Activation (S9): Prepare a 10% S9 mix using liver homogenate from rats pre-treated with Aroclor 1254 (specifically chosen to heavily induce CYP1A2 and CYP2E1).

-

Plating (Treat & Plate Method): In a top agar overlay, combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for non-activated controls), and the test compound dissolved in DMSO (concentrations ranging from 5 to 5000 µ g/plate ).

-

Incubation & Scoring: Invert and incubate plates at 37°C for 48 hours. Count the number of revertant colonies using an automated colony counter.

-

Self-Validation Check: The assay is validated by a negative DMSO control (spontaneous reversion rate within historical limits) and a positive control (2-Aminoanthracene, 1 µ g/plate ) which must show a >3-fold increase in colonies only in the presence of the S9 mix.

-

Predictive Quantitative Toxicity Profile

Based on structural read-across and QSTR modeling of structurally analogous fluorinated anilines, the following quantitative toxicity profile is predicted:

| Toxicity Parameter | Predictive Value / Outcome | Mechanistic Rationale |

| Acute Oral LD50 (Rat) | 300 - 500 mg/kg (GHS Category 4) | High lipophilicity from the -CF₃ group enhances GI absorption; the aniline core drives systemic toxicity [3]. |

| Methemoglobinemia Risk | High (>15% MetHb at 50 mg/kg) | CYP1A2/2E1 N-hydroxylation of the primary amine leads to aggressive futile redox cycling [2]. |

| Mutagenicity (Ames) | Positive (with S9 activation only) | Formation of electrophilic arylnitrenium ions requires hepatic S9 metabolic activation [4]. |

| hERG Inhibition (IC50) | > 10 µM (Low Risk) | The molecule lacks the basic aliphatic amine pharmacophore typically required for potent hERG channel blockade. |

| Hepatotoxicity | Moderate (Elevated ALT/AST) | Covalent binding of reactive nitroso intermediates to hepatic macromolecules causes localized oxidative stress [1]. |

References

-

Tox and Hound - Fellow Friday - Methylene Blue Infusions (Mechanism of aniline-induced methemoglobinemia and futile cycling). Tox and Hound. URL:[Link]

-

The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods . PubMed / Springer. URL:[Link]

-

Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity . PMC - NIH. URL:[Link]

Sources

- 1. Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tox and Hound - Fellow Friday - Methylene Blue Infusions [toxandhound.com]

- 3. The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Note: Synthesis and Characterization of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

The incorporation of fluorine into organic molecules is a cornerstone of modern pharmaceutical and agrochemical design, with approximately 20-30% of all commercialized drugs containing at least one fluorine atom[1]. Fluorination modulates critical physicochemical properties, including lipophilicity, metabolic stability, and pKa.

The target compound, 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline [2], is a highly functionalized diaryl ether building block. It features an aniline moiety for subsequent functionalization (e.g., amide coupling, Buchwald-Hartwig amination) and a trifluoromethyl group that provides significant steric bulk and electron withdrawal.

Retrosynthetic Strategy

To construct this diaryl ether, a two-step sequence is employed:

-

Nucleophilic Aromatic Substitution (SNAr): The coupling of 2-fluorophenol with 5-fluoro-2-nitrobenzotrifluoride. The fluorine atom at the 5-position of the benzotrifluoride is highly activated toward nucleophilic attack due to the synergistic electron-withdrawing effects of the para-nitro group (resonance) and the ortho-trifluoromethyl group (induction).

-

Chemoselective Nitro Reduction: The reduction of the resulting nitro diaryl ether to the target aniline. A modified Béchamp reduction (Fe/NH₄Cl) is selected over catalytic hydrogenation (Pd/C, H₂) to completely eliminate the risk of hydrodefluorination of the sensitive aryl fluoride moieties.

Workflow for the two-step synthesis of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline.

Experimental Protocols

Step 1: Synthesis of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)nitrobenzene via SNAr

Mechanistic Insight: Potassium carbonate (K₂CO₃) is utilized to deprotonate 2-fluorophenol, generating the highly nucleophilic phenoxide anion. N,N-Dimethylformamide (DMF) is chosen as the solvent; as a polar aprotic solvent, it poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity and accelerating the SNAr process.

Table 1: Reaction Parameters for Step 1

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Function |

| 5-Fluoro-2-nitrobenzotrifluoride | 209.10 | 1.0 | 2.09 g | Electrophile |

| 2-Fluorophenol | 112.10 | 1.1 | 1.23 g (1.02 mL) | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 2.07 g | Base |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL | Solvent |

Procedure:

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 5-fluoro-2-nitrobenzotrifluoride (2.09 g, 10.0 mmol) and DMF (20 mL).

-

Add 2-fluorophenol (1.23 g, 11.0 mmol) followed by finely powdered anhydrous K₂CO₃ (2.07 g, 15.0 mmol).

-

Purge the reaction vessel with nitrogen gas for 5 minutes to displace oxygen.

-

Heat the reaction mixture to 90 °C using an oil bath and stir vigorously for 4 to 6 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 4:1) or LC-MS until complete consumption of the electrophile is observed.

-

Workup: Cool the mixture to room temperature and quench by pouring into 100 mL of ice-cold distilled water.

-

Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

-

Wash the combined organic extracts sequentially with 1M NaOH (30 mL) to remove unreacted phenol, water (3 × 50 mL) to remove DMF, and saturated brine (50 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a yellow/orange oil. This crude intermediate is typically of sufficient purity (>95%) to be used directly in the next step.

Step 2: Synthesis of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline

Mechanistic Insight: While palladium-catalyzed hydrogenation is standard for nitro reduction, the presence of an electron-deficient aryl fluoride ring introduces a risk of C-F bond cleavage (hydrodefluorination). The use of Iron powder and Ammonium chloride provides a highly chemoselective, mild single-electron transfer (SET) reduction pathway that exclusively targets the nitro group, leaving the halogens completely intact.

Table 2: Reaction Parameters for Step 2

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (for ~10 mmol scale) | Function |

| Crude Intermediate (Step 1) | 301.19 | 1.0 | ~3.01 g | Substrate |

| Iron Powder (Fe, 325 mesh) | 55.85 | 5.0 | 2.79 g | Reducing Agent |

| Ammonium Chloride (NH₄Cl) | 53.49 | 2.0 | 1.07 g | Proton Source / Activator |

| Ethanol / Water (4:1 v/v) | - | - | 40 mL / 10 mL | Solvent System |

Procedure:

-

Dissolve the crude 4-(2-fluorophenoxy)-2-(trifluoromethyl)nitrobenzene (~3.01 g, 10.0 mmol) in 40 mL of Ethanol in a 250 mL round-bottom flask.

-

Add Iron powder (2.79 g, 50.0 mmol) and a solution of NH₄Cl (1.07 g, 20.0 mmol) dissolved in 10 mL of distilled water.

-

Attach a reflux condenser and heat the vigorously stirring suspension to 80 °C (reflux) for 2 to 4 hours.

-

Monitor the reduction via TLC (Hexanes/Ethyl Acetate 3:1). The product aniline will appear as a highly fluorescent spot under short-wave UV and will stain positively with ninhydrin or KMnO₄.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the suspension through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad thoroughly with Ethyl Acetate (3 × 30 mL).

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous residue with Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ solution (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude amine via flash column chromatography on silica gel (eluting with a gradient of 5% to 20% Ethyl Acetate in Hexanes) to yield the pure 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline as a pale yellow to off-white solid/oil[2].

Analytical Characterization Strategy

To validate the self-consistency and purity of the synthesized protocol, the following analytical suite is recommended:

-

¹H NMR (400 MHz, CDCl₃): Look for the diagnostic broad singlet of the -NH₂ protons (~3.8-4.2 ppm, 2H) which confirms the success of Step 2. The aromatic region (6.5-7.5 ppm) will display complex multiplet splitting due to the H-F spin-spin coupling from both the fluorophenoxy ring and the trifluoromethyl group.

-

¹⁹F NMR (376 MHz, CDCl₃): Crucial for confirming the integrity of the fluorine atoms. Expect two distinct signals: a singlet around -62 ppm for the -CF₃ group, and a multiplet around -132 ppm for the aryl fluoride.

-

LC-MS (ESI+): Expected mass for the target product [M+H]⁺ = 272.06 m/z.

References

Sources

Application Note: 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary

In modern rational drug design, the strategic incorporation of halogens and ether linkages is paramount for optimizing both pharmacodynamics and pharmacokinetics. 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (CAS: 946784-47-0) has emerged as a highly privileged building block, particularly in the development of Type II kinase inhibitors, HIF-2α antagonists, and voltage-gated sodium channel modulators,[1],[2]. This application note provides an in-depth mechanistic rationale for its use, quantitative physicochemical profiling, and self-validating synthetic protocols for its integration into drug discovery pipelines.

Mechanistic Rationale: Stereoelectronics and Pharmacokinetics

As a Senior Application Scientist, I emphasize that selecting a building block is never merely about connectivity; it is about pre-organizing the molecule for target engagement. The unique substitution pattern of this diaryl ether provides three distinct advantages:

-

The Ortho-Trifluoromethyl (-CF₃) Effect: Positioned ortho to the primary amine, the highly electronegative -CF₃ group significantly lowers the pKa of the aniline. When converted into a urea or amide, this enhances the hydrogen-bond donor capacity of the resulting -NH, which is critical for strong interactions with the catalytic glutamate in kinase hinge regions. Furthermore, the bulky -CF₃ group sterically shields the urea linkage, locking the molecule into a conformation that favors binding to the deep hydrophobic pocket characteristic of the "DFG-out" inactive kinase state[3].

-

Conformational Pre-organization via the 2-Fluorophenoxy Group: The ether oxygen acts as a flexible hinge. However, the ortho-fluoro substituent on the phenoxy ring induces a strong dipole-dipole repulsion with the ether oxygen. This stereoelectronic effect restricts the dihedral angle, forcing the two aromatic rings into a near-orthogonal "twisted" conformation. This pre-organization drastically reduces the entropic penalty upon target binding[2].

-

Metabolic Shielding: Unsubstituted diaryl ethers are notorious for rapid Phase I metabolism via CYP450-mediated ortho-hydroxylation. The strategic placement of the fluorine atom blocks this electron-rich site, significantly extending the pharmacokinetic half-life and preventing the formation of reactive, toxic quinone-imine metabolites.

Quantitative Data: Physicochemical Profiling

To facilitate rational library design, the physicochemical properties of 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline are summarized below. These metrics demonstrate its suitability for Lipinski-compliant oral drug development.

| Property | Value | Pharmacological Implication |

| Molecular Weight | 271.21 g/mol | Optimal size for fragment-based or modular assembly. |

| cLogP (Predicted) | ~3.8 | High lipophilicity; drives binding in hydrophobic pockets. |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | Excellent passive membrane permeability and potential BBB penetration. |

| H-Bond Donors | 1 (Aniline -NH₂) | Reactive handle; forms key hinge-binding interactions post-coupling. |

| H-Bond Acceptors | 1 (Ether -O-) | Conformational hinge; limited solvent interaction to maintain lipophilicity. |

Experimental Protocols: Self-Validating Workflows

The following protocols detail the incorporation of this building block into larger pharmacophores. Every step is designed as a self-validating system to ensure high-fidelity library generation.

Protocol A: Synthesis of a Diaryl Urea Kinase Inhibitor Library

This protocol describes the coupling of the aniline with a heterocyclic amine via an in-situ generated isocyanate.

Reagents:

-

4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (1.0 eq)

-

Target Heterocyclic Amine (1.0 eq)

-

Triphosgene (0.4 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation: Dissolve the target heterocyclic amine (1.0 eq) and DIPEA (3.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the mixture to 0 °C. Causality: DIPEA acts as a non-nucleophilic base to scavenge HCl generated during the reaction, preventing the premature degradation of the intermediate.

-

Isocyanate Generation: Add triphosgene (0.4 eq) portion-wise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Causality: Triphosgene is utilized as a safer, solid alternative to phosgene gas, ensuring controlled, slow release of the reactive species.

-

Coupling: Add 4-(2-Fluorophenoxy)-2-(trifluoromethyl)aniline (1.0 eq) in a single portion. Stir the reaction at room temperature for 12 hours.

-

Self-Validation & Workup: Monitor the reaction via LC-MS. The reaction is deemed successful when the starting aniline mass ( m/z 272.2 [M+H]⁺) is entirely consumed. The product will exhibit a distinct isotopic signature due to the -CF₃ and -F groups. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Cross-Coupling for N-Alkylation

Used when synthesizing PROTAC warheads or allosteric modulators requiring a secondary or tertiary amine linkage.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine the aniline building block (1.0 eq), a target aryl/heteroaryl halide (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

-

Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane. Causality: Rigorous deoxygenation is critical to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II).

-

Reaction: Heat the mixture to 100 °C for 8 hours. Causality: Xantphos is specifically chosen for its large bite angle, which is ideal for coupling sterically hindered anilines (due to the ortho-CF₃ group) while suppressing unwanted β -hydride elimination.

-

Validation: Filter the crude mixture through a Celite pad to remove the palladium catalyst. Confirm product formation via ¹⁹F-NMR; the chemical shift of the -CF₃ group will migrate significantly upon conversion from a primary to a secondary amine.

Pathway & Workflow Visualizations

Workflow for synthesizing diaryl urea kinase inhibitors using the fluorinated aniline building block.